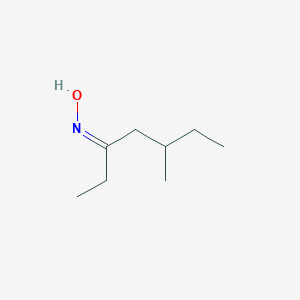

5-Methyl-3-heptanone oxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22457-23-4 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(NE)-N-(5-methylheptan-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8+ |

InChI Key |

CBVWMGCJNPPAAR-CMDGGOBGSA-N |

SMILES |

CCC(C)CC(=NO)CC |

Isomeric SMILES |

CCC(C)C/C(=N/O)/CC |

Canonical SMILES |

CCC(C)CC(=NO)CC |

Other CAS No. |

22457-23-4 |

physical_description |

Liquid |

Pictograms |

Irritant |

Synonyms |

5-Methyl-3-heptanone Oxime; Ethyl 2-Methylbutyl Ketoxime; NSC 166310 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 3 Heptanone Oxime

Oximation Reaction Mechanisms

The formation of an oxime from a ketone is a classic example of a nucleophilic addition to a carbonyl group, followed by an elimination step. This transformation is versatile and can be catalyzed by both acids and bases. ijprajournal.com

Nucleophilic Addition Pathways to the Carbonyl Precursor

The oximation reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine (B1172632) (NH₂OH) on the electrophilic carbonyl carbon of 5-Methyl-3-heptanone. The general mechanism proceeds as follows:

Protonation of the Carbonyl (Acid Catalysis): Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, hydroxylamine.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).

Dehydration: The lone pair on the nitrogen helps to expel a water molecule, and a double bond is formed between the carbon and nitrogen atoms, yielding the final oxime product and water. vulcanchem.com

This reaction is reversible, and the rate is pH-dependent. At very low pH, the hydroxylamine nucleophile is excessively protonated and becomes non-nucleophilic. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.

Catalytic Systems and Reaction Environment Influence on Oximation

The efficiency and selectivity of oximation are heavily influenced by the choice of catalyst and the reaction conditions, such as solvent and temperature. While traditional methods involve heating the ketone with hydroxylamine hydrochloride and a base like sodium acetate (B1210297), ijprajournal.comevitachem.com various advanced catalytic systems have been developed.

Acid/Base Catalysis: Both general acids and bases can catalyze the reaction. ijprajournal.com Natural acids, such as those found in fruit juices, have been explored as green catalysts. ijprajournal.com

Organocatalysis: Aniline and its derivatives have been shown to significantly enhance the rate of oximation, which is particularly useful for ligating molecules at low concentrations under physiological conditions. louisville.edu N-hydroxyphthalimide (NHPI) is another organocatalyst known to participate in radical processes that can be applied to a wide range of organic transformations. researchgate.net

Heterogeneous Catalysis: Solid catalysts offer advantages in terms of separation and reusability. Bismuth(III) oxide (Bi₂O₃) has been used for solvent-free oximation reactions conducted by grinding the reactants at room temperature. nih.gov

Polyoxometalates (POMs): These metal-oxygen cluster compounds can catalyze oximation in aqueous biphasic systems. For instance, a self-assembled sodium tungstozincate complex can catalyze the in situ formation of hydroxylamine from ammonia (B1221849) and hydrogen peroxide, which then reacts with the ketone. rsc.org

Electrochemical Synthesis: Modern electrochemical methods provide a green alternative for oxime synthesis. By coupling the electrocatalytic reduction of nitrate (B79036) to hydroxylamine with the condensation reaction, high yields and selectivities can be achieved under mild conditions. rsc.org

Industrial protocols often focus on controlling temperature, typically between 60–80°C, and maintaining precise stoichiometric ratios of reactants to maximize yield. vulcanchem.com

Table 1: Overview of Catalytic Systems for Oximation

| Catalyst Type | Example Catalyst | Reaction Conditions | Key Advantages |

| Base Catalysis | Sodium Acetate | Reflux in alcohol | Traditional, straightforward method ijprajournal.comevitachem.com |

| Organocatalysis | Aniline | Aqueous media, room temp | Rate enhancement, mild conditions louisville.edu |

| Heterogeneous | Bismuth(III) Oxide (Bi₂O₃) | Solvent-free, grinding | Green chemistry, simple work-up nih.gov |

| Polyoxometalate | Na₁₂[WZn₃(H₂O)₂(ZnW₉O₃₄)₂] | Aqueous biphasic media | In situ reagent generation, no organic solvent rsc.org |

| Electrocatalysis | M-ZnNSs | Acidic media, constant current | High yield & selectivity, green strategy rsc.org |

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, sustainability, and purity of the process.

Yield Enhancement and Atom Economy Considerations

Achieving a high yield is a primary goal in chemical synthesis. For 5-Methyl-3-heptanone oxime, yields greater than 90% have been reported under optimized industrial conditions. vulcanchem.com Electrochemical methods have also demonstrated excellent yields and selectivity, often exceeding 90-99%. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com The oximation reaction is a condensation reaction where a molecule of water is eliminated for each molecule of oxime formed. vulcanchem.com The atom economy can be calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction of 5-Methyl-3-heptanone (C₈H₁₆O, MW: 128.21 g/mol ) with hydroxylamine (NH₂OH, MW: 33.03 g/mol ) to form this compound (C₈H₁₇NO, MW: 143.23 g/mol ) and water (H₂O, MW: 18.02 g/mol ), the atom economy is high but not 100% due to the formation of water.

However, related transformations of oximes can exhibit excellent atom economy. For example, the catalytic hydrogenation of oximes to produce primary amines or hydroxylamines can achieve a theoretical atom economy of 100% as all atoms of the reactants are incorporated into the final product. mdpi.com Similarly, the Beckmann rearrangement, which converts oximes into amides, is also noted for its high atom economy. jocpr.com

Table 2: Factors Influencing Yield in Oximation Reactions

| Factor | Influence on Yield | Optimization Strategy |

| Temperature | Reaction rate increases with temperature, but side reactions can also occur. | Control temperature within an optimal range (e.g., 60-80°C) to balance rate and selectivity. vulcanchem.com |

| pH | Affects both the nucleophilicity of hydroxylamine and the rate of dehydration. | Maintain optimal pH (typically weakly acidic to neutral) to facilitate both reaction steps. louisville.edursc.org |

| Catalyst | The choice of catalyst can dramatically increase reaction rate and selectivity. | Select a highly active and selective catalyst suitable for the specific reaction conditions (e.g., heterogeneous, organocatalyst). nih.govrsc.org |

| Stoichiometry | An excess of one reactant can drive the equilibrium towards the product. | Use a slight excess of hydroxylamine, but avoid large excesses that complicate purification. vulcanchem.com |

Purification Techniques for Oxime Isolation

After the reaction is complete, the crude this compound must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts. The required purity depends on the intended application, such as its use in the fragrance industry. chemicalbook.comevitachem.com Common purification techniques include:

Distillation: Fractional distillation or bulb-to-bulb distillation is frequently used to purify liquid oximes based on differences in boiling points. vulcanchem.comevitachem.com

Recrystallization: If the oxime is a solid at room temperature or can be solidified, recrystallization is an effective method for achieving high purity. evitachem.com

Chromatography: Techniques like column chromatography are employed for high-purity isolation, especially on a laboratory scale. vulcanchem.com

Washing/Extraction: For industrial-scale purification, particularly for processes that use solvents, washing the organic phase with water or dilute basic solutions (e.g., NaOH solution) can effectively remove water-soluble impurities and acidic residues. google.comgoogleapis.com This is crucial for applications where non-volatile residues are detrimental. googleapis.com

Precursor Synthesis: The Chemistry of 5-Methyl-3-heptanone

The availability of the starting material, 5-Methyl-3-heptanone, is essential for the synthesis of its oxime. This ketone, a colorless liquid with the chemical formula C₈H₁₆O, can be prepared through several established organic synthesis routes. ontosight.ainist.gov

Oxidation of Secondary Alcohols: A common and direct method is the oxidation of the corresponding secondary alcohol, 5-methyl-3-heptanol. Various oxidizing agents can be employed, from classic chromium-based reagents to milder, more selective modern systems like those based on TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) in combination with a co-oxidant like Oxone®. cmu.edu

Grignard Reaction: 5-Methyl-3-heptanone can be synthesized via the reaction of an appropriate organometallic reagent with a carbonyl compound. One such pathway involves the reaction of 3-heptanone (B90015) with methylmagnesium bromide (a Grignard reagent). ontosight.ai

Catalytic Processes: Industrial synthesis may involve catalytic oxidation of suitable hydrocarbon precursors under controlled temperature and pressure, often in the presence of metal catalysts like manganese acetate to improve reaction rates and yields. google.comgoogle.com

Furthermore, studies have explored the conversion of 5-methyl-3-heptanone into other valuable chemicals. For instance, its one-step hydrodeoxygenation over bifunctional catalysts (e.g., Pt on Al₂O₃) has been investigated to produce C₈ alkenes and alkanes, a process that proceeds via the intermediate hydrogenation of the ketone to 5-methyl-3-heptanol. mdpi.com

Reactivity and Transformation Pathways of 5 Methyl 3 Heptanone Oxime

Rearrangement Reactions

The core of 5-Methyl-3-heptanone oxime's reactivity lies in its ability to undergo rearrangement, where a substituent on the carbon atom of the C=N bond migrates to the nitrogen atom. This process is typically initiated by the conversion of the hydroxyl group into a good leaving group, often through protonation in acidic media or reaction with various reagents.

The Beckmann Rearrangement

The Beckmann rearrangement is the most prominent and well-studied transformation of ketoximes, including this compound. This reaction converts the oxime into one of two possible N-substituted amides: N-(sec-butyl)propanamide or N-ethyl-2-methylbutanamide. The outcome of this rearrangement is dictated by the stereochemistry of the oxime and the migratory aptitude of the alkyl groups attached to the carbonyl carbon.

The generally accepted mechanism for the Beckmann rearrangement commences with the activation of the hydroxyl group of the oxime. wikipedia.orgchemistrysteps.com In the presence of a strong acid, the hydroxyl group is protonated, forming a good leaving group (water). masterorganicchemistry.compw.live Subsequent departure of the leaving group is accompanied by a concerted 1,2-shift of the alkyl group that is positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgchemistrysteps.com This migration leads to the formation of a key intermediate known as a nitrilium cation. chemistrysteps.com

The nitrilium ion is a highly electrophilic species that is then attacked by a nucleophile, typically water, present in the reaction medium. masterorganicchemistry.com This nucleophilic attack is followed by deprotonation and tautomerization of the resulting imidic acid to yield the final, more stable amide product. chemistrysteps.com

Illustrative Mechanism of the Beckmann Rearrangement of (E)-5-Methyl-3-heptanone oxime:

Protonation of the hydroxyl group: The hydroxyl group of the oxime is protonated by an acid catalyst.

Formation of the nitrilium ion via rearrangement: The group anti to the leaving group (in this case, the sec-butyl group) migrates to the nitrogen atom as the water molecule departs. This concerted step forms a resonance-stabilized nitrilium ion.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the nitrilium ion.

Deprotonation and Tautomerization: Deprotonation followed by tautomerization leads to the formation of the final amide product, N-(sec-butyl)propanamide.

The Beckmann rearrangement is predominantly an acid-catalyzed process. pw.live A variety of acidic catalysts can be employed to facilitate this transformation.

Brønsted Acids: Strong Brønsted acids such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and hydrochloric acid (HCl) are commonly used to promote the rearrangement by protonating the oxime's hydroxyl group. alfa-chemistry.com

Lewis Acids: A wide range of Lewis acids are also effective catalysts. Reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and various metal halides can activate the hydroxyl group by converting it into a better leaving group. wikipedia.org For instance, the combination of a cobalt salt and a Lewis acid has been shown to be an effective catalytic system for the Beckmann rearrangement of cycloalkanone oximes under mild conditions. scirp.org

Other Reagents: Other reagents known to promote the rearrangement include tosyl chloride, phosphorus pentoxide, and cyanuric chloride. wikipedia.org The use of milder reagents can be advantageous for substrates that are sensitive to strong acidic conditions. organic-chemistry.org

While the Beckmann rearrangement is characteristically acid-catalyzed, some reagents like triethylamine (B128534) and sodium hydroxide (B78521) have also been reported to promote the reaction, although this is less common. wikipedia.org The choice of catalyst can significantly influence the reaction rate and, in some cases, the product distribution, particularly if competing side reactions like fragmentation are possible.

| Catalyst Type | Examples | Role in the Rearrangement of this compound |

| Brønsted Acids | H₂SO₄, HCl, PPA | Protonates the hydroxyl group, making it a good leaving group (H₂O). |

| Lewis Acids | PCl₅, SOCl₂, BF₃, Cobalt Salts | Coordinates to the hydroxyl group, converting it into a better leaving group. |

| Other Reagents | Tosyl chloride, Cyanuric chloride | Forms a sulfonate or other activated ester, which is a good leaving group. |

The Beckmann rearrangement is a highly stereospecific reaction. testbook.com The group that migrates is exclusively the one that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.orgstackexchange.com Therefore, the stereochemistry of the starting this compound isomer dictates which of the two possible amides is formed.

This compound can exist as two geometric isomers:

(E)-isomer: The hydroxyl group is anti to the ethyl group and syn to the sec-butyl group. In the Beckmann rearrangement, the sec-butyl group would be expected to migrate.

(Z)-isomer: The hydroxyl group is anti to the sec-butyl group and syn to the ethyl group. In this case, the ethyl group would be expected to migrate.

Under certain reaction conditions, particularly with strong acids, isomerization between the (E) and (Z) forms of the oxime can occur. wikipedia.org This can lead to the formation of a mixture of both possible amide products.

In cases where isomerization is rapid, the ratio of the products may be influenced by the inherent migratory aptitude of the two groups. Migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl. alfa-chemistry.com For this compound, the sec-butyl group (a secondary alkyl) has a higher migratory aptitude than the ethyl group (a primary alkyl). Consequently, even if a mixture of oxime isomers is present or if isomerization occurs, the formation of the amide resulting from the migration of the sec-butyl group might be favored.

| Oxime Isomer | Migrating Group (anti to -OH) | Expected Amide Product |

| (E)-5-Methyl-3-heptanone oxime | sec-Butyl | N-(sec-butyl)propanamide |

| (Z)-5-Methyl-3-heptanone oxime | Ethyl | N-ethyl-2-methylbutanamide |

A key feature of the Beckmann rearrangement is that the migration of the alkyl group occurs with retention of its stereochemical configuration. testbook.com If the migrating group is chiral, its stereocenter remains unchanged in the product amide. This indicates that the migrating group does not become completely detached from the molecule during the rearrangement process; instead, the C-C bond breaking and the new C-N bond formation are believed to be part of a concerted process. pw.live

In the case of this compound, the sec-butyl group contains a stereocenter. If a stereochemically pure sample of the corresponding oxime isomer were to undergo the Beckmann rearrangement, the sec-butyl group in the resulting N-(sec-butyl)propanamide would retain its original stereochemistry.

Hydride shifts are generally not observed in the Beckmann rearrangement of ketoximes. The migratory aptitude of hydrogen is high, but it is not typically present as a substituent on the carbon of a ketoxime. chemistrysteps.com

Other Electrophilic and Nucleophilic Rearrangements of Oximes

While the Beckmann rearrangement is the most common, other rearrangement pathways can be accessible to oximes under specific conditions.

One notable alternative is the Beckmann fragmentation . This reaction competes with the rearrangement, particularly when the migrating group can form a stable carbocation. wikipedia.org For this compound, if the sec-butyl group were to migrate and then fragment, it could lead to the formation of a nitrile (propionitrile) and a stable sec-butyl carbocation. This carbocation could then be trapped by a nucleophile or undergo elimination. Fragmentation is generally favored for substrates with quaternary carbon centers alpha to the oxime, which is not the case for this compound, making significant fragmentation less likely under typical Beckmann conditions. youtube.com

Other rearrangements of oximes, such as the Neber rearrangement, typically require different starting materials (e.g., O-sulfonyl oximes) and reaction conditions (e.g., basic conditions) and proceed through different mechanistic pathways, often involving the formation of azirine intermediates. There is no specific literature suggesting that this compound readily undergoes these alternative rearrangements under standard electrophilic or nucleophilic conditions designed for the Beckmann rearrangement.

Reduction Chemistry of the Oxime Functional Group

The reduction of the oxime functional group in this compound is a valuable transformation for the synthesis of the corresponding primary amine, 5-methyl-3-heptanamine, as well as the secondary amine derivative. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.

Selective Formation of Primary and Secondary Amines

The reduction of ketoximes such as this compound can lead to the formation of either primary or secondary amines. The formation of the primary amine, 5-methyl-3-heptanamine, involves the direct reduction of the C=N double bond and the cleavage of the N-O bond. However, under certain conditions, the initially formed primary amine can react with the starting oxime or an intermediate imine, leading to the formation of a secondary amine, N-(5-methylheptan-3-yl)-5-methylheptan-3-amine. The selectivity towards the primary amine can often be enhanced by carefully controlling the reaction parameters, such as the pH and the nature of the catalyst or reducing agent.

Catalytic Hydrogenation: Homogeneous and Heterogeneous Approaches

Catalytic hydrogenation is a widely employed method for the reduction of oximes. This process involves the use of a metal catalyst and a source of hydrogen.

Homogeneous Catalysis: While less common for oxime reduction compared to heterogeneous methods, homogeneous catalysts, such as Wilkinson's catalyst (a rhodium-phosphine complex), can be utilized. These reactions are typically carried out in a suitable solvent under a hydrogen atmosphere. The catalyst is dissolved in the reaction medium, allowing for milder reaction conditions and potentially higher selectivity.

Heterogeneous Catalysis: This is a more conventional approach for oxime reduction. A variety of solid-supported metal catalysts are effective, with the choice of catalyst and support influencing the reaction's efficiency and selectivity.

| Catalyst | Support | Typical Conditions | Primary Product |

| Palladium | Carbon (Pd/C) | H2 (gas), various solvents (e.g., ethanol, acetic acid) | Primary Amine |

| Platinum(IV) oxide | None (Adam's catalyst) | H2 (gas), acidic or neutral solvents | Primary Amine |

| Raney Nickel | None | H2 (gas), often in alcoholic solvents | Primary Amine |

Stoichiometric and Catalytic Hydride Reductions

Hydride-based reducing agents offer an alternative to catalytic hydrogenation for the reduction of this compound. These reagents provide a source of hydride ions (H-) that attack the carbon of the C=N bond.

Stoichiometric Hydride Reagents:

Lithium Aluminum Hydride (LiAlH4): A powerful and non-selective reducing agent capable of reducing oximes to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.

Sodium Borohydride (NaBH4): Generally, NaBH4 is a milder reducing agent and is not effective for the reduction of oximes on its own. However, its reactivity can be enhanced by the addition of transition metal salts, such as nickel(II) chloride or zirconium(IV) chloride, allowing for the reduction to proceed. For instance, the NaBH4/ZrCl4 system supported on alumina (B75360) has been shown to be effective for the solvent-free reduction of various ketoximes to their corresponding amines in high yields.

Catalytic Hydride Reductions: This approach involves the use of a catalyst to facilitate the transfer of hydride from a donor molecule. While less common for simple oxime reductions, this methodology is an area of ongoing research in organic synthesis.

Oxidation Chemistry of the Oxime Functional Group

The oxime functionality of this compound can undergo oxidation to yield various nitrogen-containing compounds. A key transformation in this category is the conversion to nitriles, although this is more straightforward for aldoximes. For ketoximes like this compound, the Beckmann rearrangement is a more prominent acid-catalyzed transformation.

Conversion to Nitriles and Related Derivatives

The direct oxidation of a ketoxime to a nitrile is not a standard transformation. Instead, the Beckmann rearrangement, an acid-catalyzed isomerization, is the more characteristic reaction of ketoximes. wikipedia.org This rearrangement converts the oxime into an N-substituted amide. wikipedia.org For this compound, this would result in a mixture of two possible amides, N-ethyl-2-methylpentanamide and N-(2-methylpentyl)acetamide, depending on which alkyl group migrates. These amides can then be hydrolyzed to a carboxylic acid and an amine.

The Beckmann fragmentation is a competing reaction pathway that can lead to the formation of a nitrile. wikipedia.org This fragmentation is favored when one of the alkyl groups attached to the oxime carbon can form a stable carbocation. wikipedia.org

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization of this compound can be employed for various purposes, including enhancing its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis or for creating new molecules with different chemical properties for synthetic applications.

Common derivatization strategies for compounds containing hydroxyl groups, such as the oxime moiety, include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility and thermal stability of the molecule, making it more amenable to GC-MS analysis.

Acylation: Treatment with an acylating agent, such as acetic anhydride (B1165640) or a trifluoroacetic anhydride, converts the hydroxyl group into an ester. This can also improve chromatographic properties and introduce a functionality that can be useful for further synthetic transformations.

Alkylation: The hydroxyl group can be converted into an ether by reaction with an alkylating agent under basic conditions. This modification can alter the compound's solubility and reactivity.

These derivatization reactions provide a means to modify the chemical properties of this compound, facilitating its analysis and expanding its utility as a synthetic intermediate.

Formation of Silylated Oxime Derivatives

Silylation is a chemical process where a silicon-based group replaces a proton, in this case, the hydrogen of the oxime's hydroxyl group. This transformation is a common strategy to increase the volatility and thermal stability of compounds for analytical purposes, such as gas chromatography.

The efficiency of the silylation of oximes is contingent on several factors, including the choice of the silylating agent, the solvent, reaction temperature, and time. Common silylating agents include trimethylsilyl chloride (TMSCl), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The selection of the agent often depends on the specific characteristics of the oxime and the desired outcome of the derivatization.

The optimization of these conditions is crucial for achieving high yields and preventing the formation of unwanted byproducts. For instance, the presence of a base is often required to neutralize the acidic byproducts of the reaction, thereby driving the equilibrium towards the formation of the silylated product. The reaction temperature and time are also critical parameters that need to be carefully controlled to ensure complete derivatization without causing degradation of the starting material or the product.

Table 1: General Conditions for Silylation of Oximes

| Parameter | Condition | Purpose |

| Silylating Agent | TMSCl, BSTFA, MSTFA | Introduces the silyl (B83357) group |

| Solvent | Aprotic solvents (e.g., pyridine, acetonitrile) | Dissolves reactants and facilitates the reaction |

| Catalyst | Base (e.g., pyridine, triethylamine) | Neutralizes acidic byproducts |

| Temperature | Room temperature to moderate heating | Controls reaction rate |

| Reaction Time | Minutes to hours | Ensures completion of the reaction |

Acylation and Esterification of Oxime Hydroxyl Groups

The hydroxyl group of this compound can undergo acylation or esterification reactions. These reactions involve the introduction of an acyl group (R-C=O) from an acylating agent, such as an acid chloride or anhydride, to form an oxime ester.

These reactions are significant in organic synthesis as they can be used to introduce a variety of functional groups, thereby modifying the chemical and physical properties of the parent oxime. For example, the resulting oxime esters can serve as precursors for the synthesis of other compounds.

Functionalization for Chromatographic and Spectroscopic Characterization

Derivatization of this compound is often a necessary step for its analysis by chromatographic and spectroscopic techniques. As mentioned, silylation is a common derivatization technique for gas chromatography (GC) analysis. By increasing the volatility and thermal stability of the oxime, silylation allows for its successful separation and detection by GC.

Similarly, for spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), derivatization can be employed to enhance the signal or to provide additional structural information. For example, the introduction of a specific functional group can lead to characteristic shifts in the NMR spectrum or specific fragmentation patterns in the mass spectrum, aiding in the structural elucidation of the molecule.

Metal Coordination and Chelation Chemistry of this compound

The oxime group of this compound possesses both a nitrogen and an oxygen atom with lone pairs of electrons, making it capable of coordinating with metal ions. This ability to act as a ligand is a key aspect of its chemistry.

Ligand Properties and Complex Formation

As a ligand, this compound can donate its lone pair of electrons to a metal center to form a coordination complex. Oximes are known to be ambidentate nucleophiles, meaning they can coordinate to a metal through either the nitrogen or the oxygen atom. acs.org The mode of coordination can be influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other ligands.

The formation of these metal complexes can lead to significant changes in the reactivity of the oxime. For instance, coordination to a metal can increase the acidity of the oxime's hydroxyl group, facilitating its deprotonation. at.uaresearchgate.net

Table 2: Potential Coordination Modes of Oximes

| Coordination Atom | Description |

| Nitrogen | The lone pair on the nitrogen atom can coordinate to a metal center. |

| Oxygen | The lone pair on the oxygen atom of the hydroxyl group can also participate in coordination. |

| Bidentate (N,O) | Both the nitrogen and oxygen atoms can coordinate to the same metal center, forming a chelate ring. |

Mechanistic Aspects of Metal-Oxime Interactions and their Chemical Consequences

The interaction between a metal ion and an oxime can proceed through various mechanisms, leading to different chemical outcomes. The initial step often involves the coordination of the oxime to the metal center. acs.org This coordination can activate the oxime towards further reactions.

For example, metal-catalyzed reactions of oximes are diverse and can lead to the synthesis of a wide range of organic compounds, including various heterocyclic systems. nih.gov The metal can act as a Lewis acid, activating the C=N bond of the oxime towards nucleophilic attack. Alternatively, the metal can participate in redox reactions, leading to the oxidation or reduction of the oxime.

The study of these mechanisms is crucial for understanding and controlling the reactivity of oximes in the presence of metal ions, which has significant implications for the development of new synthetic methodologies.

Theoretical and Computational Investigations of 5 Methyl 3 Heptanone Oxime

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 5-Methyl-3-heptanone oxime, these studies would provide a foundational understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A DFT study of this compound would typically involve the use of a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p)) to accurately model its electronic properties.

Key parameters that would be calculated include:

Optimized Molecular Geometry: The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Energies: The total electronic energy, which is crucial for comparing the relative stabilities of different isomers and conformers.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. For an oxime, the oxygen and nitrogen atoms of the C=N-OH group would be of particular interest.

Illustrative Data Table: Calculated DFT Properties for a Hypothetical Conformer of this compound

| Property | Calculated Value (Illustrative) |

| Total Electronic Energy | -502.12345 Hartree |

| HOMO Energy | -0.245 eV |

| LUMO Energy | 0.089 eV |

| HOMO-LUMO Gap | 0.334 eV |

| Dipole Moment | 2.15 Debye |

Ab Initio Calculation Approaches for Conformational Analysis and Reaction Pathways

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a high level of theory for calculating molecular properties. For this compound, these methods would be particularly valuable for a detailed conformational analysis. Due to the presence of several single bonds, the molecule can exist in numerous conformations.

A conformational search would identify the various stable conformers and their relative energies. This would involve systematically rotating the single bonds and calculating the energy of each resulting geometry to map out the potential energy surface. The results would reveal the most stable (lowest energy) conformation(s) of the molecule.

Furthermore, ab initio calculations are instrumental in mapping reaction pathways. For instance, they could be used to study the mechanism of the Beckmann rearrangement, a characteristic reaction of oximes, by identifying the structures and energies of reactants, transition states, and products.

Mechanistic Probing through Computational Chemistry

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Activation Energy Determination

For any proposed reaction mechanism involving this compound, identifying the transition state (the highest energy point along the reaction coordinate) is crucial. Computational methods can locate these transient structures and characterize them by the presence of a single imaginary vibrational frequency.

Once the transition state and the reactants are optimized, the activation energy (the energy difference between the transition state and the reactants) can be calculated. This value is a key determinant of the reaction rate. For example, the activation energy for the syn-anti isomerization of the oxime group could be determined.

Illustrative Data Table: Activation Energies for a Hypothetical Isomerization Reaction

| Reaction Step | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |

| Syn to Anti Isomerization | -502.12345 | -502.09876 | 15.5 |

Analysis of Tautomeric Equilibria and Proton Transfer Dynamics

Oximes can exhibit tautomerism, most notably oxime-nitrone tautomerism. Computational studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. This would involve calculating the Gibbs free energies of both the this compound and its corresponding nitrone tautomer.

The mechanism of proton transfer, which is central to tautomerization, can also be investigated. This could involve modeling the role of solvent molecules in facilitating proton transfer through a shuttle mechanism. The dynamics of this process can be explored using ab initio molecular dynamics (AIMD) simulations.

Computational Modeling of Solvation Effects on Reactivity

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models can account for these effects.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the energetics of different conformers or the activation energy of a reaction.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the oxime's hydroxyl group and water molecules. A hybrid approach, combining a few explicit solvent molecules with a continuum model, often yields highly accurate results.

By performing calculations in both the gas phase and in different solvents, a comprehensive picture of the environmental impact on the chemical behavior of this compound could be developed.

Stereochemical Analysis of (E)/(Z) Isomers of this compound

The presence of a carbon-nitrogen double bond (C=N) in this compound introduces the possibility of stereoisomerism. Specifically, due to the non-symmetrical substitution on the carbon atom of the C=N bond, the compound can exist as two distinct geometric isomers, designated as (E) and (Z) isomers. The descriptors (E) (from the German entgegen, meaning opposite) and (Z) (from the German zusammen, meaning together) are assigned based on the Cahn-Ingold-Prelog priority rules for the substituents on the double-bonded atoms. For this compound, the nitrogen substituents are a hydroxyl group and a lone pair. The carbon atom is bonded to an ethyl group and a 2-methylbutyl group. The (E) and (Z) configurations are determined by the relative positions of the higher-priority groups on the carbon and nitrogen atoms.

The stereochemistry of oximes is a critical aspect that influences their physical properties, spectroscopic characteristics, and chemical reactivity. slideshare.net The spatial arrangement of the hydroxyl group relative to the alkyl substituents can lead to significant differences in their behavior in chemical reactions and biological interactions.

Configurational Stability and Interconversion Pathways

The (E) and (Z) isomers of this compound are generally stable and can often be separated under standard conditions. slideshare.net However, they can interconvert under certain conditions, such as upon heating or in the presence of acid or base catalysts. The relative stability of the two isomers is determined by the steric and electronic interactions between the substituents around the C=N double bond.

Computational studies on simpler aliphatic ketoximes, such as propionaldehyde (B47417) oxime, provide insights into the likely conformational preferences and relative stabilities of the isomers of this compound. acs.org Theoretical calculations, often employing Density Functional Theory (DFT), can predict the optimized geometries and relative energies of the (E) and (Z) isomers. In many acyclic ketoximes, the energy difference between the two isomers is typically small, often on the order of a few kilojoules per mole. rsc.org

The interconversion between the (E) and (Z) isomers is not a simple rotation around the C=N double bond, as this would require a significant amount of energy to break the pi-bond. Instead, the isomerization is thought to proceed through specific pathways, such as a rotation-inversion mechanism or via a protonated intermediate in the presence of acid. sci-hub.se Computational modeling can elucidate these pathways and calculate the energy barriers associated with them. For many oximes, the energy barrier for interconversion is substantial enough to allow for the isolation of individual isomers at room temperature. mdpi.com

Table 1: Theoretical Relative Stabilities of (E) and (Z) Isomers of this compound (Illustrative)

| Isomer | Relative Energy (kJ/mol) | Population at Equilibrium (298 K) (%) |

| (E)-5-Methyl-3-heptanone oxime | 0 | ~60 |

| (Z)-5-Methyl-3-heptanone oxime | 1.5 | ~40 |

| Note: This data is illustrative and based on general trends for aliphatic ketoximes. Specific experimental or computational data for this compound is not currently available in the public domain. |

Table 2: Theoretical Energy Barriers for Interconversion of this compound Isomers (Illustrative)

| Interconversion Pathway | Calculated Activation Energy (kJ/mol) |

| (E) to (Z) Isomerization (Thermal) | 80 - 120 |

| (Z) to (E) Isomerization (Thermal) | 78.5 - 118.5 |

| Acid-Catalyzed Isomerization | 50 - 70 |

| Note: This data is illustrative and based on general trends for aliphatic ketoximes. Specific experimental or computational data for this compound is not currently available in the public domain. |

Computational Prediction of Stereoisomeric Reactivity

Computational chemistry provides powerful tools to predict how the (E) and (Z) stereochemistry of this compound influences its chemical reactivity. nih.gov A classic example of a reaction where oxime stereochemistry is crucial is the Beckmann rearrangement, where an oxime is converted to an amide in the presence of an acid catalyst. This reaction proceeds via the migration of the group that is anti-periplanar to the hydroxyl group. copbela.org

Therefore, the (E) and (Z) isomers of this compound are predicted to yield different amide products upon undergoing the Beckmann rearrangement:

For the (E)-isomer , the 2-methylbutyl group is anti to the hydroxyl group. Its migration would lead to the formation of N-ethyl-3-methylpentanamide.

For the (Z)-isomer , the ethyl group is anti to the hydroxyl group. Its migration would result in the formation of N-(2-methylbutyl)propanamide.

Computational methods can be used to model the transition states for the migration of both the ethyl and the 2-methylbutyl groups for each isomer. By calculating the activation energies for these different pathways, it is possible to predict which isomer will react more readily and what the major product will be. These calculations can also help in understanding the stereoelectronic effects that govern the migratory aptitude of the different alkyl groups.

Beyond the Beckmann rearrangement, the stereochemistry of the oxime can also influence its reactivity as a ligand in coordination chemistry or its participation in other reactions such as cycloadditions or radical reactions. researchgate.netmdpi.com Computational models can predict the preferred binding modes of the (E) and (Z) isomers to metal centers and assess the steric hindrance each isomer presents to an incoming reagent, thereby providing a theoretical basis for understanding and predicting their differential reactivity.

Table 3: Predicted Products of the Beckmann Rearrangement for the (E) and (Z) Isomers of this compound

| Isomer | Migrating Group (anti to -OH) | Predicted Amide Product |

| (E)-5-Methyl-3-heptanone oxime | 2-Methylbutyl | N-ethyl-3-methylpentanamide |

| (Z)-5-Methyl-3-heptanone oxime | Ethyl | N-(2-methylbutyl)propanamide |

In-Depth Analysis Reveals Limited Publicly Available Research on the Broader Chemical Significance of this compound Beyond Fragrance Applications

While this compound is a recognized compound, a comprehensive review of publicly accessible scientific literature and industrial documentation reveals a primary application focus within the fragrance industry. Detailed research findings on its role as a model compound in fundamental oxime chemistry, its specific use as an intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals, or its direct contribution to industrial organic chemical processes are not extensively documented.

The synthesis of this compound is a standard procedure involving the oximation of the corresponding ketone, 5-methyl-3-heptanone. This reaction is a well-established method for the formation of oximes. The primary documented use of this specific oxime is as a fragrance ingredient, valued for its unique scent profile.

Similarly, while oximes, in general, are versatile intermediates in organic synthesis, and could theoretically serve as precursors for nitrogen-containing heterocyclic systems, there is no specific literature found that demonstrates the use of this compound for this purpose. Market analysis reports suggest a potential role for this compound as an intermediate in the synthesis of certain agrochemical active ingredients and as a blocking agent in polyurethane systems. However, the specific compounds and the details of these processes are not disclosed in the available resources.

Analytical Methodologies for the Characterization of 5 Methyl 3 Heptanone Oxime and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, allowing for both qualitative and quantitative analysis. For 5-Methyl-3-heptanone oxime, both gas and liquid chromatography are pivotal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like oximes or their volatile derivatives. nih.govtandfonline.com In the analysis of oximes, derivatization is sometimes employed to increase the volatility and thermal stability of the analytes. dntb.gov.ua A common technique is silylation, which converts the oxime into a trimethylsilyl (B98337) (TMS) derivative. dntb.gov.uaresearchgate.net

The GC separates the different components of a sample based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and a unique fragmentation pattern for identification. nih.govdntb.gov.ua For instance, the analysis of various oximes has been successfully carried out using GC-MS, allowing for the identification of different isomers and related compounds in complex matrices. tandfonline.comacs.org The electron ionization mass spectra of oximes often show characteristic fragmentation patterns, including fragment ions resulting from McLafferty rearrangement. dntb.gov.ua

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering robust methods for purity assessment and monitoring the progress of its synthesis. sielc.comnih.gov The synthesis of this compound from its corresponding ketone and hydroxylamine (B1172632) can be monitored to determine when the reaction is complete. nih.govevitachem.com

A common HPLC method for this compound is reverse-phase (RP) chromatography. sielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A typical mobile phase for analyzing this compound consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.com This technique can effectively separate the product from impurities and can also be scaled up for preparative separation to isolate pure compounds. sielc.com Furthermore, HPLC is crucial for separating the Z and E stereoisomers that form during the oximation reaction. nih.govresearchgate.net

Table 1: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition | Source |

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

| Application | Purity analysis, reaction monitoring, impurity isolation | sielc.comnih.gov |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming the presence of its characteristic functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. Oximes exhibit several characteristic absorption bands in their IR spectra. wikipedia.org

The presence of the oxime group in this compound can be confirmed by identifying these key stretches. The O-H stretch of the hydroxyl group typically appears as a broad band in the region of 3600 cm⁻¹. The carbon-nitrogen double bond (C=N) stretch is observed around 1665 cm⁻¹, and the nitrogen-oxygen single bond (N-O) stretch gives a characteristic band around 945 cm⁻¹. wikipedia.org Comparing the spectrum of the product to that of the starting material, 5-methyl-3-heptanone, which shows a strong carbonyl (C=O) absorption around 1715 cm⁻¹, can confirm the conversion of the ketone to the oxime. chemicalbook.comnist.gov

Table 2: Characteristic IR Absorption Bands for Oximes

| Functional Group | Bond | Wavenumber (cm⁻¹) | Source |

| Hydroxyl | O-H stretch | ~3600 | wikipedia.org |

| Imine | C=N stretch | ~1665 | wikipedia.org |

| Oxime | N-O stretch | ~945 | wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of oximes, ¹H NMR is particularly useful for identifying and quantifying the E and Z isomers, as the chemical shift of the protons on the carbons adjacent to the C=N bond is different for each isomer. nih.govresearchgate.net

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The carbon atom of the C=N group in an oxime has a characteristic chemical shift. Like ¹H NMR, ¹³C NMR can also be used to distinguish between the E and Z stereoisomers, as the chemical shifts of the carbon atoms, particularly those near the C=N bond, differ between the two isomers. For example, in the related compound 2-methyl-3-hexanone-oxime, the C=N carbon appears at 165.4 ppm for the E-isomer and 164.9 ppm for the Z-isomer, demonstrating the utility of ¹³C NMR in stereoisomeric assignment. google.com

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for E/Z Isomers of 2-Methyl-3-hexanone-oxime

| Stereoisomer | C=N (s) | CH (d) | CH₂ (t) | CH₃ (q) | Source |

| E | 165.4 | 33.6 | 28.9, 19.5 | 20.0, 14.6 | google.com |

| Z | 164.9 | 26.4 | 32.2, 19.6 | 18.9, 14.1 | google.com |

Future Research Directions for 5 Methyl 3 Heptanone Oxime Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of oximes often involves protocols that are not aligned with the principles of green chemistry. ijprajournal.com Future research should prioritize the development of more sustainable and efficient synthetic routes to 5-Methyl-3-heptanone oxime. This includes exploring methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. researchgate.netcitedrive.com

Key areas for investigation include:

Biocatalysis: The use of enzymes for the oximation of 5-methyl-3-heptanone could offer high selectivity and mild reaction conditions. Research into identifying or engineering suitable enzymes for this transformation is a promising avenue.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to batch processes. acs.org Developing a flow-based synthesis for this compound would be a significant advancement for its potential industrial production.

Green Solvents and Catalysts: Investigating the use of water, supercritical fluids, or bio-based solvents in the synthesis of this compound can significantly reduce its environmental footprint. numberanalytics.com Furthermore, the application of solid acid catalysts, such as zeolites or clays, could replace corrosive liquid acids and facilitate easier product purification. The use of natural acid catalysts, derived from sources like fruit juice, also presents an eco-friendly alternative. ijprajournal.com

Mechanochemistry: Solvent-free synthesis using techniques like grindstone chemistry has been shown to be effective for other oximes and could be a rapid and environmentally friendly method for producing this compound. nih.govrsc.org

Photocatalysis: Visible-light-mediated synthesis of oximes is an emerging area that could provide a green and efficient route to this compound under mild conditions. acs.org

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

While the general reactivity of oximes is well-documented, the specific reactivity of this compound, influenced by its branched alkyl structure, remains largely unexplored. Future research should focus on uncovering novel reaction pathways and developing catalytic systems to control the outcome of its transformations.

Potential areas of focus include:

Selective Reductions and Oxidations: Developing catalytic systems for the selective reduction of this compound to its corresponding amine or hydroxylamine (B1172632) is of interest for the synthesis of new chemical entities. evitachem.com Conversely, new catalytic oxidation methods could efficiently convert the oxime to the corresponding nitrile, a valuable synthetic intermediate. evitachem.com Recent advancements in the oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes could also be explored for this specific compound. nih.gov

Beckmann Rearrangement: The Beckmann rearrangement of this compound to the corresponding amides is a key transformation. wikipedia.org Future work could focus on developing milder and more selective catalysts to control the regioselectivity of the rearrangement, which is influenced by the stereochemistry of the oxime.

Radical Chemistry: The generation of iminyl radicals from oximes opens up possibilities for novel carbon-carbon and carbon-heteroatom bond formations. beilstein-journals.org Investigating the radical-mediated reactions of this compound could lead to the discovery of new cyclization and coupling reactions. beilstein-journals.orgnih.gov

Metal-Complex Catalysis: The hydrodeoxygenation of the precursor ketone, 5-methyl-3-heptanone, has been studied with bifunctional catalysts. mdpi.com Similar catalytic approaches could be applied to the oxime itself to explore its transformation into various hydrocarbons.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides a powerful tool to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can offer significant insights.

Future research directions in this area include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of this compound. researchgate.net This can help in understanding its reactivity and in the design of new catalysts for its transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a correlation between the chemical structure of this compound and its biological or physical properties. While a QSAR study has been noted in the context of allergic contact dermatitis, this could be expanded to predict other activities, such as its performance as a fragrance ingredient or its potential biological activities. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological receptors. This is particularly relevant for understanding its behavior in complex systems.

Elucidation of Complex Structure-Reactivity Relationships

The relationship between the three-dimensional structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. For this compound, a detailed understanding of its structure-reactivity relationship is crucial for its targeted application.

Key research areas are:

E/Z Isomerism and Reactivity: this compound can exist as E and Z isomers, and the spatial arrangement of the substituents around the C=N double bond can significantly influence its reactivity. studymind.co.ukdalalinstitute.com Future research should focus on the selective synthesis of each isomer and the comparative study of their reactivity in various transformations, such as the Beckmann rearrangement and cycloaddition reactions. researchgate.net The different spatial arrangements can affect reaction rates and product distributions. studymind.co.uk

Influence of the Branched Alkyl Chain: The 5-methyl group introduces steric hindrance and alters the electronic properties of the molecule compared to its linear analogue, 3-heptanone (B90015) oxime. Investigating how this structural feature impacts reaction kinetics and pathways will be crucial.

Spectroscopic and Crystallographic Analysis: Detailed spectroscopic (NMR, IR) and single-crystal X-ray diffraction studies of this compound and its derivatives are needed to unequivocally determine their structures and stereochemistry, providing a solid foundation for understanding their reactivity.

Emerging Applications in Green Chemistry and Advanced Materials Synthesis

Beyond its current use as a fragrance ingredient, this compound holds potential for a range of new applications, particularly in the fields of green chemistry and advanced materials. xisdxjxsu.asiafragranceconservatory.com

Future research should explore:

Monomer for Polymer Synthesis: The oxime functional group can participate in polymerization reactions. Investigating the potential of this compound as a monomer or a precursor for the synthesis of novel polymers with unique properties is a promising avenue.

Stimuli-Responsive Materials: The E/Z isomerization of the oxime double bond can be triggered by external stimuli such as light or heat. acs.org This property could be harnessed to develop "smart" materials where the properties can be reversibly altered, with potential applications in sensors, switches, and controlled-release systems.

Crosslinking Agent in Silicone Formulations: A recent patent has highlighted the use of this compound as a component in oxime silane (B1218182) crosslinkers for silicone formulations, which show improved properties compared to conventional crosslinkers. google.com Further research could optimize these formulations and explore their applications in sealants, adhesives, and coatings.

Green Chemical Intermediates: As a derivative of a biomass-producible ketone, 5-methyl-3-heptanone, the oxime itself can be considered a renewable platform chemical. mdpi.com Its transformations into other valuable chemicals, such as amines and nitriles, align with the principles of green chemistry by utilizing a sustainable feedstock.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-3-heptanone oxime, and how can experimental parameters (e.g., catalysts, solvents) influence yield and purity?

- Methodology : The compound can be synthesized via condensation of 5-methyl-3-heptanone with hydroxylamine under acidic or basic conditions. Green chemistry approaches using amino acids (e.g., L-proline) as catalysts have been reported to improve efficiency and reduce environmental impact . Reaction optimization should include pH control (e.g., buffered aqueous solutions) and temperature monitoring (typically 60–80°C) to minimize side products like imines. Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

- Data Consideration : Monitor reaction progress using TLC or GC-MS to detect unreacted ketone intermediates .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex matrices (e.g., fragrance blends or biological samples)?

- Methodology :

- GC-MS : Optimal for volatile derivatives; use electron ionization (EI) at 70 eV with a DB-5MS column. Characteristic fragments include m/z 143 (molecular ion) and m/z 86 (cleavage at the oxime group) .

- HPLC : Reverse-phase C18 columns with UV detection at 210–230 nm (for oxime absorption) are suitable for non-volatile matrices. Mobile phases of acetonitrile/water (70:30 v/v) provide adequate resolution .

- Validation : Cross-reference retention indices (e.g., GC AI = 1124) and spectral libraries to confirm identity .

Q. What are the primary safety hazards associated with handling this compound, and what personal protective equipment (PPE) is essential?

- Hazard Profile : The compound is a skin and eye irritant (H315, H319) and may cause allergic reactions (H317). It is combustible and emits toxic fumes (CO, NOx) upon decomposition .

- PPE Recommendations : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for bulk handling. Respiratory protection (e.g., N95 masks) is advised if vapor concentrations exceed 25 ppm, per ACGIH guidelines .

Advanced Research Questions

Q. How does this compound interact with olfactory receptors (e.g., M72 in mice), and what structural features dictate its ligand specificity?

- Mechanistic Insight : In electrophysiological assays, this compound activates M72 receptors via hydrogen bonding between the oxime group and conserved residues (e.g., Ser113, Thr114) in the receptor’s binding pocket. The branched alkyl chain (5-methylheptane) enhances hydrophobic interactions, while steric effects from the oxime’s geometry influence binding affinity .

- Experimental Design : Use calcium imaging or patch-clamp recordings on HEK293 cells expressing M72 receptors. Compare dose-response curves with structural analogs (e.g., acetophenone oxime) to identify critical functional groups .

Q. What contradictions exist in reported physicochemical properties (e.g., solubility, logP) of this compound, and how can these discrepancies be resolved experimentally?

- Data Conflicts : Literature reports vary on aqueous solubility (e.g., "slightly soluble" vs. "insoluble") and logP (estimated range: 2.1–2.9). These may arise from impurities or measurement techniques (e.g., shake-flask vs. HPLC-derived logP) .

- Resolution Strategy :

- Solubility : Perform gravimetric analysis in deionized water at 25°C under controlled agitation.

- logP : Use a shake-flask method with octanol/water partitioning, validated by HPLC quantification .

Q. How does this compound function as a nonionic surfactant, and what molecular dynamics (MD) simulations predict its micelle formation behavior?

- Mechanistic Analysis : The oxime group acts as a hydrophilic head, while the branched alkyl chain serves as a hydrophobic tail. MD simulations (e.g., GROMACS) predict a critical micelle concentration (CMC) of ~0.5 mM, with micelle radii of 1.5–2.0 nm .

- Experimental Validation : Conduct surface tension measurements (Wilhelmy plate method) to determine CMC empirically. Compare with computational data to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.